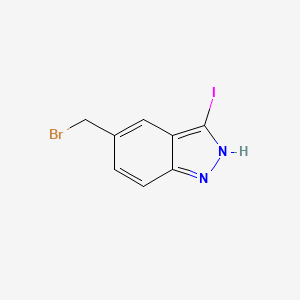

5-(Bromomethyl)-3-iodo-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQJCQMLEWRRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1CBr)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678765 | |

| Record name | 5-(Bromomethyl)-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228880-67-8 | |

| Record name | 5-(Bromomethyl)-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl 3 Iodo 1h Indazole and Its Precursors

Strategies for the Construction of the Indazole Ring System

The formation of the 1H-indazole scaffold, a bicyclic aromatic heterocycle, is the foundational step in synthesizing the target compound. Various strategies have been developed, broadly categorized into cyclization reactions of appropriately substituted benzene (B151609) precursors and palladium-catalyzed annulation methods.

Cyclization Approaches to 1H-Indazoles

Classical cyclization methods remain a cornerstone of indazole synthesis, often involving the formation of the N-N bond and subsequent ring closure onto the benzene ring. These approaches are valued for their reliability and the use of readily available starting materials.

One of the most traditional routes involves the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization that engages the ortho-methyl group. chemicalbook.com Another common strategy is the reductive cyclization of 2-nitrobenzaldehydes or related compounds. chemicalbook.comthieme-connect.de For instance, 2-nitrobenzaldehyde (B1664092) can be condensed with various amines, and the resulting intermediate undergoes reductive cyclization to form the indazole ring. thieme-connect.de

Hydrazine (B178648) derivatives are also central to many cyclization pathways. The reaction of 2-halobenzaldehydes or ketones with hydrazine or its derivatives can yield 1H-indazoles through a condensation-cyclization sequence. chemicalbook.comthieme-connect.de Similarly, 2-fluorobenzonitriles react with hydrazine hydrate (B1144303) under reflux to produce 3-aminoindazoles. chemicalbook.com A particularly efficient one-pot synthesis has been developed from 2-haloacetophenones, which undergo a copper-catalyzed amination with methylhydrazine followed by intramolecular cyclization. chemicalbook.com

More contemporary approaches include [3+2] cycloaddition reactions between arynes and diazo compounds, which provide a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgnih.gov

A summary of common cyclization strategies is presented below.

| Starting Material Type | Key Reagents | Reaction Type | Reference |

| o-Toluidines | NaNO₂, Acetic Acid | Diazotization-Cyclization | chemicalbook.com |

| 2-Nitrobenzaldehydes | Hydrazine, Reducing Agents (e.g., Triethyl phosphite) | Condensation-Reductive Cyclization | chemicalbook.comthieme-connect.de |

| 2-Halobenzaldehydes/Ketones | Hydrazine Hydrate | Condensation-Cyclization | chemicalbook.com |

| 2-Haloacetophenones | Methylhydrazine, K₂CO₃, CuO | Amination-Cyclization | chemicalbook.com |

| Arynes | Diazo Compounds, CsF | [3+2] Cycloaddition | organic-chemistry.orgnih.gov |

| 2-Aminophenones | Hydroxylamine Derivatives | One-Pot Condensation/Cyclization | organic-chemistry.org |

Palladium-Catalyzed Annulation Methods

Transition-metal catalysis, particularly with palladium, has introduced powerful and versatile methods for constructing the indazole ring. These reactions often proceed with high efficiency and selectivity under milder conditions than many classical methods.

One notable palladium-catalyzed approach involves the reaction of a 2-bromobenzaldehyde (B122850) with a monosubstituted hydrazine in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. thieme-connect.de This process facilitates the intramolecular C-N bond formation required for ring closure.

A more complex cascade reaction has been developed for the direct synthesis of 3-substituted-1H-indazoles. This method employs a palladium-catalyzed double C–N bond formation between a p-quinone methide (p-QM) and an arylhydrazine, proceeding via a 1,6-conjugate addition mechanism. acs.org Such strategies highlight the power of palladium catalysis to orchestrate multiple bond-forming events in a single operation, providing rapid access to functionalized indazole cores.

Furthermore, annulated 2H-indazoles can be synthesized via a one-pot palladium-catalyzed sequence involving the reaction of bromoethyl azoles with aryl iodides, demonstrating the utility of palladium in forming both alkyl-aryl and aryl-heteroaryl bonds through C-H activation. nih.gov While this produces the 2H-indazole isomer, it exemplifies the broader applicability of palladium-catalyzed annulation in this chemical space.

Regioselective Halogenation at C3 and C5 Positions

To arrive at 5-(Bromomethyl)-3-iodo-1H-indazole from a precursor like 5-methyl-1H-indazole, two distinct and highly regioselective halogenation reactions are required. The first is the introduction of an iodine atom at the C3 position of the indazole ring, an electrophilic substitution. The second is the bromination of the methyl group at the C5 position, which proceeds via a free-radical mechanism. The order of these steps can be varied, but achieving high selectivity at each stage is critical.

The C3 position of the 1H-indazole ring is acidic and susceptible to deprotonation, facilitating electrophilic substitution. In contrast, the C5-methyl group requires radical conditions to activate the benzylic protons for halogenation. A common method for this transformation is the use of N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent.

Iodination Protocols at C3 of 1H-Indazole Core

The introduction of iodine at the C3 position is a key functionalization step, as the resulting C-I bond is an excellent handle for further modifications, such as palladium-catalyzed cross-coupling reactions. mdpi.com Several reliable protocols exist for this transformation, primarily utilizing N-Iodosuccinimide or a combination of molecular iodine and a base.

N-Iodosuccinimide (NIS) is a versatile and effective electrophilic iodinating agent used for a wide range of aromatic and heterocyclic compounds. chim.itorganic-chemistry.orgsioc-journal.cn Its application in the C3-iodination of indazoles provides a mild and efficient route to the desired 3-iodoindazole derivatives.

The reaction is typically performed by treating the indazole substrate with NIS in a suitable solvent. The reactivity can be modulated by the choice of solvent and the addition of catalysts or bases. For example, the synthesis of 5-bromo-3-iodoindazole has been accomplished using NIS under basic conditions (KOH) in dichloromethane. chim.it Hexafluoroisopropanol (HFIP) has also been identified as a particularly effective solvent that promotes the halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. chim.it

| Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| 5-Bromo-1H-indazole | NIS, KOH | CH₂Cl₂ | Not specified | Good | chim.it |

| 1H-Indazole | NIS | HFIP | Not specified | Good | chim.it |

The most frequently reported method for the C3-iodination of the 1H-indazole core involves the use of molecular iodine (I₂) in the presence of a base. chim.it This approach is robust, high-yielding, and applicable to a variety of substituted indazoles. The base deprotonates the N1 position, increasing the electron density of the heterocycle and activating the C3 position towards electrophilic attack by iodine.

Commonly used bases include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). chim.it The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane at room temperature. mdpi.comchim.it For example, 3-iodo-1H-indazole can be prepared in high yield by stirring 1H-indazole with iodine and KOH pellets in DMF for a short period. mdpi.commdpi.com The reaction is often quenched by pouring the mixture into an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₄) to remove excess iodine. mdpi.comrsc.org

This methodology has been successfully applied to various indazole precursors, including those with existing halogen substituents, such as 6-bromo-1H-indazole, to produce di-halogenated intermediates for further synthesis. chim.itrsc.org

| Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| 1H-Indazole | I₂, KOH | DMF | Room Temp, 1h | Not specified | mdpi.commdpi.com |

| 6-Bromo-1H-indazole | I₂, KOH | DMF | Room Temp, 3h | 71% | rsc.org |

| 5-Methoxy-1H-indazole | I₂, KOH | Dioxane | Not specified | Quantitative | chim.it |

| 5-Bromo-1H-indazole | I₂, K₂CO₃ | DMF | Not specified | Good | chim.it |

Bromomethylation at C5 Position

The introduction of a bromomethyl group at the C5 position is a key functionalization step, enabling further modifications of the indazole scaffold. This can be achieved through direct or indirect methods.

Direct Bromomethylation Strategies

Direct bromomethylation of the indazole ring at the C5 position can be challenging due to potential side reactions and regioselectivity issues. However, certain methods have been developed to achieve this transformation. One common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Indirect Routes via Functional Group Interconversions

Indirect methods often provide a more controlled and efficient way to introduce the bromomethyl group. These strategies typically involve the conversion of a pre-existing functional group at the C5 position.

A common indirect route is the radical bromination of a 5-methylindazole precursor. This reaction is typically carried out using NBS and a radical initiator in a suitable solvent like carbon tetrachloride under reflux conditions. This method allows for the selective bromination of the methyl group without affecting the indazole ring.

Protecting the indazole nitrogen with a tetrahydropyranyl (THP) group can facilitate the bromomethylation process and improve yields. An efficient synthesis of 5-(bromomethyl)-1-THP-indazole has been reported. capes.gov.bracs.org This method provides a stable intermediate that can be used in subsequent reactions. The THP protecting group can be easily removed under acidic conditions when desired.

Sequential and Convergent Synthesis of this compound

The final assembly of this compound typically follows a sequential or convergent synthetic strategy.

A sequential synthesis would involve starting with an indazole core and sequentially introducing the iodo group at the C3 position and the bromomethyl group at the C5 position, or vice versa. For example, one could start with 5-methyl-1H-indazole, introduce the iodo group at the C3 position, and then perform a radical bromination of the methyl group.

A convergent synthesis would involve the preparation of two or more fragments that are then combined in a later step to form the final product. For the synthesis of this compound, this could involve the synthesis of a 5-(bromomethyl)indazole precursor and a separate iodinating agent, which are then reacted together.

A key intermediate in the synthesis of this compound is 6-bromo-3-iodo-1H-indazole. nih.gov This intermediate can be synthesized from 6-bromo-1H-indazole by iodination using iodine and potassium hydroxide in DMF. nih.gov The subsequent conversion to the final product would involve the transformation of the C6-bromo substituent to a C5-bromomethyl group, a transformation that can be complex and may require multiple steps.

Another critical precursor is 5-bromo-1H-indazol-3-amine, which can be synthesized in high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. nih.gov This amine can then be converted to the corresponding 3-iodo derivative through a Sandmeyer-type reaction, followed by bromomethylation at the C5 position.

The table below summarizes some of the key reactions and intermediates discussed:

| Starting Material | Reagents and Conditions | Product | Reference |

| Indazole-3-carboxylic acid | Bromine, glacial acetic acid, 90-120°C | 5-Bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |

| 6-Bromo-1H-indazole | KOH, I2, DMF, room temperature | 6-Bromo-3-iodo-1H-indazole | nih.gov |

| 2-Alkyl-4-bromo-6-methylanilines | Diazotization, t-butylthiol, base | Bromoindazole intermediate | ucsf.edu |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%), reflux | 5-Bromo-1H-indazol-3-amine | nih.gov |

Step-by-Step Synthesis Pathways

The synthesis of this compound typically commences with the iodination of a suitable indazole precursor, followed by the introduction of the bromomethyl group. A common precursor is 5-methyl-1H-indazole.

Step 1: Iodination of 5-methyl-1H-indazole

The first step involves the regioselective iodination at the C3 position of the indazole ring. This is often achieved using molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base facilitates the deprotonation of the indazole N-H, increasing the nucleophilicity of the C3 position for electrophilic attack by iodine.

Step 2: Benzylic Bromination of 3-iodo-5-methyl-1H-indazole

The subsequent step is the bromination of the methyl group at the C5 position to yield the final product. This is a classic example of a free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative, under thermal or photochemical initiation. The selectivity for the benzylic position is due to the stability of the resulting benzylic radical intermediate.

A plausible reaction scheme is outlined below:

Caption: General reaction scheme for the two-step synthesis of this compound from 5-methyl-1H-indazole.

One-Pot Reaction Sequences

While a direct one-pot synthesis for this compound from simple precursors is not extensively documented in the literature, the concept of one-pot reactions is prevalent in indazole chemistry. For instance, multi-component reactions are employed to construct the indazole core with various functionalities in a single operation. A hypothetical one-pot approach for the target molecule could involve the in-situ generation of a 5-methyl-3-iodo-indazole precursor followed by a rapid, subsequent benzylic bromination. However, the compatibility of reagents and reaction conditions for such a sequence would require careful optimization to avoid side reactions and ensure a good yield of the desired product.

Advanced Synthetic Techniques

Modern synthetic methods offer significant advantages in terms of reaction efficiency, yield, and environmental impact. These techniques have been applied to the synthesis and functionalization of the indazole scaffold.

Microwave-Assisted Synthesis in Indazole Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. In the context of indazole synthesis, microwave-assisted methods have been successfully employed for various steps, including the formation of the indazole ring and subsequent functionalization.

For the synthesis of this compound, microwave heating could potentially be applied to both the iodination and the benzylic bromination steps. Microwave-assisted benzylic bromination using NBS has been reported to be highly efficient, offering a greener alternative to traditional heating methods. This technique can lead to cleaner reactions with fewer byproducts.

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Iodination | Room temperature, several hours | 50-100°C, minutes |

| Benzylic Bromination | Reflux, several hours | 80-120°C, minutes |

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis

Transition Metal-Catalyzed Coupling Reactions in Synthesis

The iodo and bromo functionalities on this compound make it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for introducing diverse aryl, heteroaryl, and alkynyl groups, thereby enabling the synthesis of a wide array of complex molecules for drug discovery and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide, catalyzed by a palladium complex. rsc.orglibretexts.org In the case of this compound, the more reactive C-I bond at the 3-position would be expected to selectively undergo coupling over the C-Br bond of the bromomethyl group under carefully controlled conditions. This allows for the introduction of an aryl or heteroaryl moiety at the C3 position.

A typical reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DMF). The reaction is generally tolerant of a wide range of functional groups.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | 80-98 |

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Similar to the Suzuki-Miyaura coupling, the C-I bond at the 3-position of this compound is the primary site for this reaction. This allows for the introduction of various alkyne functionalities, which are valuable synthons for further transformations.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-70 |

| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 50-80 |

Interactive Data Table: Representative Conditions for Sonogashira Coupling of 3-Iodoindazoles

Stille and Heck Coupling Variants

The C-3 iodo substituent of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-based functionalities. The Stille and Heck reactions are prominent examples of such transformations, providing pathways to complex indazole derivatives.

The Stille reaction involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst. wikipedia.orgacs.org For 3-iodoindazoles, this reaction offers a route to introduce alkyl, vinyl, and aryl groups at the C-3 position. The catalytic cycle, as extensively studied, proceeds through several key steps: oxidative addition of the 3-iodoindazole to a Pd(0) complex, followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to yield the C-3 functionalized indazole and regenerate the Pd(0) catalyst. wikipedia.orgacs.org While specific examples detailing the Stille coupling of this compound are not prevalent in the literature, the reactivity of the 3-iodoindazole core is well-established. For instance, 3-bromo-1H-indazole has been successfully vinylated via a Stille coupling, highlighting the utility of this reaction for C-3 functionalization, though the toxicity of organotin reagents is a notable drawback. mdpi.com The choice of ligands, such as those with low donicity, and the use of additives like copper(I) salts can significantly accelerate the rate-determining transmetalation step. scispace.com

The Heck reaction , another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the vinylation of the indazole C-3 position. The generally accepted mechanism involves the oxidative addition of the 3-iodoindazole to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the vinylated product. wikipedia.orglibretexts.org

A relevant study showcases a mechanically-activated, chemoselective Heck coupling of 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with various olefins under ball-milling conditions. organic-chemistry.org This method proved effective for a range of non-activated 3-bromoindazoles and olefins, yielding the corresponding 3-vinylindazoles in good to excellent yields. organic-chemistry.org The use of catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide (NaBr) was crucial in suppressing a competing debromination process. organic-chemistry.org This protocol was successfully applied in a concise, two-step mechanochemical synthesis of the tyrosine kinase inhibitor, Axitinib. organic-chemistry.org

Table 1: Mechanochemical Heck Coupling of 3,6-dibromo-1-(THP)-1H-indazole with Olefins organic-chemistry.org

| Olefin | Product | Yield (%) |

|---|---|---|

| n-Butyl acrylate | (E)-butyl 3-(6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)acrylate | 89 |

| Styrene | 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-3-((E)-styryl)-1H-indazole | 91 |

| 4-Chlorostyrene | 6-bromo-3-((E)-2-(4-chlorophenyl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 85 |

| 4-Methylstyrene | 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-3-((E)-2-(p-tolyl)vinyl)-1H-indazole | 88 |

These examples, while not performed on this compound directly, demonstrate the feasibility and synthetic potential of Stille and Heck reactions for the functionalization of the indazole C-3 position.

Ligand-Controlled and Regioselective Functionalization

The indazole ring possesses two nitrogen atoms (N1 and N2) that can undergo functionalization, such as alkylation. The selective functionalization of one nitrogen over the other is a significant challenge, often resulting in mixtures of N1 and N2 isomers. beilstein-journals.orgnih.gov However, recent research has demonstrated that high regioselectivity can be achieved through careful control of reaction conditions and the use of specific reagents and ligands, a concept of particular relevance to the derivatization of this compound.

A comprehensive study on the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close structural analog of the target compound, highlights the critical role of the reagents in directing the reaction outcome. beilstein-journals.orgnih.gov Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. beilstein-journals.org For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF resulted in a mixture of the N1 and N2 products in 38% and 46% yields, respectively. beilstein-journals.org

Highly regioselective N-alkylation was achieved by employing two distinct sets of conditions:

N1-Selective Alkylation: The use of cesium carbonate (Cs₂CO₃) as the base in dioxane at elevated temperatures (90 °C) with alkyl tosylates as the alkylating agents led to the predominant formation of the N1-alkylated indazole. nih.gov Density Functional Theory (DFT) calculations suggest that a chelation mechanism, where the cesium cation coordinates with the N2-nitrogen and the oxygen of the C3-ester group, sterically hinders attack at N2 and directs the alkylation to the N1 position. nih.gov

N2-Selective Alkylation: Conversely, employing Mitsunobu conditions—using an alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (TPP) in THF at 50 °C—resulted in excellent yields and high regioselectivity for the N2-alkylated product. nih.gov The proposed mechanism involves the formation of a phosphonium (B103445) species that interacts with the indazole, leading to selective alkylation at the N2 position, driven by non-covalent interactions. nih.gov

The effectiveness of these ligand- and reagent-controlled strategies is demonstrated by the high yields and regioselectivities achieved for a variety of alkylating agents.

Table 2: Regioselective N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate nih.gov

| Alkyl Tosylate (R-OTs) | N1-Product Yield (%) | Regioisomeric Ratio (N1:N2) |

|---|---|---|

| Methyl tosylate | 95 | >98:2 |

| Ethyl tosylate | 92 | >98:2 |

| Propyl tosylate | 94 | >98:2 |

| Isopropyl tosylate | 89 | >98:2 |

Table 3: Regioselective N2-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate under Mitsunobu Conditions nih.gov

| Alcohol (R-OH) | N2-Product Yield (%) | Regioisomeric Ratio (N1:N2) |

|---|---|---|

| Methanol | >99 | 2:>98 |

| Ethanol | 98 | 4:96 |

| Propan-1-ol | 96 | 5:95 |

| Propan-2-ol | 91 | 8:92 |

These findings underscore the power of ligand and reagent control in achieving highly regioselective functionalization of the indazole core, providing efficient synthetic routes to specific N-substituted isomers that are crucial for developing new pharmaceuticals and materials. nih.govnih.gov

Chemical Reactivity and Derivatization of 5 Bromomethyl 3 Iodo 1h Indazole

Reactions at the Bromomethyl Group

The bromomethyl group at the C5 position of the indazole ring is a benzylic-like halide, rendering it susceptible to a variety of transformations, most notably nucleophilic substitution and radical reactions.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the C5 position. While direct studies on 5-(bromomethyl)-3-iodo-1H-indazole are limited, the reactivity of analogous 5-(halomethyl)indazoles provides significant insight. The general scheme for this reaction involves the displacement of the bromide ion by a nucleophile.

Common nucleophiles that can be employed in these reactions include:

Oxygen nucleophiles: Alcohols and phenols can be used to form the corresponding ethers.

Sulfur nucleophiles: Thiols can be reacted to yield thioethers.

Nitrogen nucleophiles: Amines, azides, and other nitrogen-containing compounds can be used to introduce nitrogen-based functionalities. acs.org

Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.

These reactions are typically carried out in the presence of a base to deprotonate the nucleophile or to neutralize the HBr formed during the reaction. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Formation of Aminomethyl and other Functionalized Derivatives

A particularly well-documented nucleophilic substitution is the reaction with amines to form 5-(aminomethyl)indazole derivatives. For instance, an efficient synthesis of 5-(aminomethyl)-1-THP-indazole has been reported starting from 5-(bromomethyl)-1-THP-indazole. acs.org This transformation is a key step in the synthesis of various biologically active compounds. The reaction typically proceeds by treating the bromomethyl derivative with an excess of the desired amine or with a protected amine equivalent followed by deprotection.

The formation of other functionalized derivatives, such as those containing azides, can also be achieved. acs.org The azide (B81097) moiety can then be further transformed, for example, through reduction to a primary amine or by participating in click chemistry reactions.

Radical Reactions Involving the Bromomethyl Moiety

The bromomethyl group can also participate in radical reactions. numberanalytics.combyjus.com The initiation of these reactions typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and light or heat. byjus.comresearchgate.net The mechanism proceeds via the formation of a benzylic-type radical at the C5-methylene position, which can then react with various radical traps. byjus.com

Free radical bromination of alkyl-substituted aromatic compounds is a common method for introducing a bromine atom at the benzylic position. byjus.com While the target compound already possesses a bromomethyl group, understanding radical reactivity is crucial as it can influence reaction conditions in subsequent steps or be intentionally utilized for further functionalization. For example, radical-initiated coupling reactions could be envisaged.

Reactions at the Iodo Group

The iodo group at the C3 position of the indazole ring is a versatile handle for a variety of metal-mediated cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other organic substituents.

Palladium-Mediated Cross-Coupling Reactions at C3

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 3-iodoindazole moiety is an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of the 3-iodoindazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For example, 5-bromo-1H-indazol-3-amine has been coupled with various substituted boronic acid esters to yield the corresponding 5-aryl derivatives. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C3 position of the indazole and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. mdpi.comnih.gov It is a valuable method for the synthesis of alkynyl-substituted indazoles. mdpi.comnih.gov

Heck Coupling: The Heck reaction involves the coupling of the 3-iodoindazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netnih.govlibretexts.org This reaction leads to the formation of a new carbon-carbon bond at the C3 position with the introduction of a substituted vinyl group.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the 3-iodoindazole with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This is a powerful method for the synthesis of 3-aminoindazole derivatives.

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the 3-iodoindazole, catalyzed by palladium. libretexts.orglibretexts.orgmdpi.com This method offers an alternative to the Suzuki coupling for the formation of C-C bonds.

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions on 3-Iodoindazoles

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/vinyl boronic acid/ester | Pd catalyst, base | 3-Aryl/vinyl-indazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-indazole |

| Heck | Alkene | Pd catalyst, base | 3-Vinyl-indazole |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 3-Amino-indazole |

| Stille | Organotin reagent | Pd catalyst | 3-Aryl/vinyl-indazole |

Other Metal-Mediated Transformations

Besides palladium, other metals can be used to mediate transformations at the C3-iodo position.

Copper-Catalyzed Reactions: Copper catalysts can be employed for various coupling reactions. For instance, copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles has been reported, suggesting that similar transformations could be possible with 3-iodoindazoles. nih.gov Copper can also be used as a co-catalyst in reactions like the Sonogashira coupling. mdpi.comnih.gov

Lithium-Halogen Exchange: The iodo group can undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgharvard.eduprinceton.edupku.edu.cnnumberanalytics.com This reaction generates a highly reactive 3-lithioindazole intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Reactivity of the Indazole Ring System

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694), is an aromatic system that exhibits a rich and varied reactivity profile. This includes reactions at the nitrogen atoms and electrophilic as well as nucleophilic substitutions on the benzene portion of the ring.

Alkylation and Acylation at Nitrogen (N1)

The nitrogen atoms of the indazole ring are nucleophilic and readily undergo alkylation and acylation. In the case of this compound, the N1 position is the primary site for these reactions. The alkylation of indazoles can sometimes be challenging in terms of regioselectivity, with reactions potentially occurring at either the N1 or N2 position. nih.govnih.gov However, specific reaction conditions can be employed to favor the formation of the N1-alkylated product. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity in the alkylation of various substituted indazoles. nih.gov

Studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a closely related analog, have demonstrated that the choice of base and solvent can significantly influence the N1/N2 ratio. nih.gov For example, using cesium carbonate in dioxane with alkyl tosylates led to high yields of the N1-alkylated product. nih.gov These findings suggest that similar strategies could be applied to this compound to achieve selective N1-alkylation. Acylation reactions would be expected to follow a similar pattern, with the N1 position being the preferred site of reaction under many standard acylation conditions.

| Reagent/Conditions | Substrate | Product(s) | Yield (%) | Reference |

| Isopropyl iodide, NaH, DMF | Methyl 5-bromo-1H-indazole-3-carboxylate | N1-isopropyl and N2-isopropyl derivatives | 38 (N1), 46 (N2) | nih.gov |

| Alkyl tosylates, Cs2CO3, dioxane | Methyl 5-bromo-1H-indazole-3-carboxylate | N1-alkyl derivatives | 90-98 | nih.gov |

| Alkyl bromide, NaH, THF | Various C-3 substituted indazoles | >99% N-1 regioselectivity | Not specified | nih.gov |

Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Nitration, Sulfonation)

The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation. chemicalbook.com The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the directing effects of the bromomethyl and iodo groups, as well as the fused pyrazole ring, would determine the regiochemical outcome of these reactions.

Sulfonation of indazoles is also a known reaction, typically carried out with fuming sulfuric acid. chemicalbook.com Similar to nitration, the position of sulfonation on the benzene ring of this compound would be governed by the directing influences of the existing substituents.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNA) if they are substituted with strong electron-withdrawing groups. wikipedia.orgnumberanalytics.com In the context of this compound, the potential for such reactions would be enhanced if additional electron-withdrawing groups were present on the benzene ring. For instance, nitro-substituted aryl halides are known to undergo nucleophilic aromatic substitution readily. libretexts.org

The 3-iodo substituent itself can act as a leaving group in certain nucleophilic substitution reactions, particularly in the presence of activating groups or under specific reaction conditions. However, direct nucleophilic displacement of the iodine on the indazole ring without activation is generally not a facile process.

Tautomeric Equilibrium and its Influence on Reactivity

A crucial aspect of indazole chemistry is the existence of tautomers, which significantly influences the molecule's reactivity and properties. nih.gov

1H- and 2H-Indazole Tautomerism

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. chemicalbook.comresearchgate.netrsc.org This stability difference is attributed to factors such as aromaticity. rsc.org The tautomeric equilibrium can be influenced by the solvent, temperature, and the nature of substituents on the indazole ring.

The presence of these two tautomers has important implications for reactions such as N-alkylation and N-acylation. The reaction of an indazole with an electrophile can potentially yield a mixture of N1 and N2 substituted products. The ratio of these products is dependent on the relative nucleophilicity of the N1 and N2 atoms in the respective tautomers and the reaction conditions employed. nih.govnih.gov For this compound, understanding and controlling this tautomeric equilibrium is key to achieving regioselective functionalization at the nitrogen atoms.

| Tautomer | Relative Stability | Key Feature |

| 1H-Indazole | More stable | Benzoid form |

| 2H-Indazole | Less stable | Quinoid form |

Impact of Substituents on Tautomeric Preferences

The indazole scaffold, a fused bicyclic system comprising a benzene and a pyrazole ring, can exist in different tautomeric forms depending on the position of the mobile proton on the nitrogen atoms of the pyrazole ring. The two most common tautomers are the 1H-indazole and the 2H-indazole forms. The relative stability of these tautomers, and thus the predominant form in equilibrium, is significantly influenced by the nature and position of substituents on the indazole ring. In the case of this compound, the presence of a bromomethyl group at the 5-position and an iodine atom at the 3-position plays a crucial role in determining the tautomeric preference.

Generally, for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net This preference is attributed to the benzenoid character of the 1H-tautomer, which confers greater aromatic stability compared to the quinonoid structure of the 2H-tautomer. researchgate.net Computational studies have quantified this energy difference, with the 1H-tautomer of unsubstituted indazole being more stable by approximately 3.6 to 4.1 kcal/mol. rsc.org

While a definitive quantitative analysis for this compound is not available, a representative example of the relative stability of 1H- and 2H-indazole tautomers based on computational studies for the parent indazole is presented in Table 1. This data illustrates the general preference for the 1H-tautomer.

Table 1: Calculated Relative Energies of Unsubstituted Indazole Tautomers

| Tautomer | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| 1H-Indazole | 0.0 | rsc.org |

It is important to note that while the 1H-tautomer is generally favored, the 2H-tautomer can be synthetically accessed and stabilized, for instance, by N-alkylation. The corresponding N-substituted derivatives, such as 5-bromo-3-iodo-1-methyl-1H-indazole and 5-bromo-3-iodo-2-methyl-2H-indazole, are known compounds, indicating that both nitrogen atoms of the pyrazole ring are accessible for derivatization.

Structural Elucidation and Advanced Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR data (¹H, ¹³C, ¹⁵N, or Halogen NMR) for 5-(Bromomethyl)-3-iodo-1H-indazole could be located.

Proton (¹H) NMR for Structural Confirmation and Tautomerism

Specific ¹H NMR chemical shifts and coupling constants for this compound are not available in the reviewed literature. An analysis of its tautomeric equilibrium based on proton NMR is therefore not possible at this time.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Detailed ¹³C NMR spectral data, which would confirm the carbon backbone of the molecule, remains uncharacterised in published sources.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

Information regarding the ¹⁵N NMR spectroscopy of this compound is not available.

Halogen NMR (e.g., ¹⁹F, potentially relevant for related analogues)

No halogen NMR studies for this compound have been reported.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic structure for this compound has not been deposited in crystallographic databases or published in scientific journals.

Bond Lengths and Angles Analysis

Without X-ray crystallography data, an analysis of the precise bond lengths and angles of the molecule in its solid state cannot be performed.

Conformational Analysis in the Solid State

No published crystallographic data or detailed solid-state conformational analysis for this compound could be located. Such an analysis would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, as well as to understand intermolecular interactions like hydrogen bonding or stacking within the crystal lattice.

Mass Spectrometry Techniques for Molecular Formula Verification

While mass spectrometry is a standard technique for confirming the molecular weight and elemental composition of a compound, specific high-resolution mass spectrometry (HRMS) data for this compound, which would definitively verify its molecular formula of C₈H₆BrIN₂, is not present in the surveyed scientific literature. Theoretical mass-to-charge ratios for various adducts are often predicted, but experimental data is necessary for conclusive verification.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly Density Functional Theory (DFT) with functionals like B3LYP, are standard methods for exploring the molecular properties of heterocyclic systems such as indazoles. These calculations provide a fundamental understanding of electron distribution, orbital energies, and reaction pathways.

The electronic structure of 5-(Bromomethyl)-3-iodo-1H-indazole is characterized by the aromatic bicyclic indazole core, influenced by three key substituents: the pyrazolic nitrogen atoms, the iodine atom at position C3, and the bromomethyl group at position C5.

DFT calculations can generate molecular orbital diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical for predicting chemical reactivity. The electron-rich indazole ring, particularly the nitrogen atoms, would significantly contribute to the HOMO, indicating its nucleophilic character. The LUMO is expected to be distributed across the aromatic system, with contributions from the electronegative halogen atoms, making the ring susceptible to certain types of reactions.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to calculate the partial charges on each atom. This analysis for the indazole scaffold reveals the differential nucleophilicity of the N1 and N2 atoms, a key factor in predicting the regioselectivity of substitution reactions.

A primary focus of computational studies on 1H-indazoles is predicting the regioselectivity of reactions, especially alkylation, which can occur at either the N1 or N2 position. The outcome of such reactions is often a mixture of N1 and N2 substituted products. DFT calculations have been successfully used to elucidate the factors controlling this selectivity.

In a comprehensive DFT study on a closely related analog, methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis was used to calculate the partial charges and Fukui indices for the N1 and N2 atoms. nih.gov These calculations help rationalize the observed reaction pathways and predict the most likely sites for electrophilic attack. nih.gov Computational models suggest that the choice of reagents and reaction conditions can finely tune the N1/N2 selectivity, a finding of great synthetic utility. nih.govbeilstein-journals.org

DFT is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.

For the indazole scaffold, DFT calculations have been used to investigate the mechanisms of N-alkylation. nih.govbeilstein-journals.org These studies revealed distinct pathways leading to N1 and N2 substitution.

N1-Substitution Mechanism : Calculations suggest that in the presence of a cesium base, a chelation mechanism is operative. The cesium ion coordinates with the indazole's N2 nitrogen and the oxygen of a nearby carboxylate group, sterically directing the incoming electrophile to the N1 position. nih.govbeilstein-journals.org

N2-Substitution Mechanism : Under different conditions, such as those used in a Mitsunobu reaction, the mechanism is driven by other non-covalent interactions, leading to the formation of the N2-substituted product. nih.govbeilstein-journals.org

These mechanistic insights, derived from computational studies, are invaluable for designing synthetic routes that yield a specific, desired isomer with high efficiency. beilstein-journals.org

Conformational Analysis and Energy Landscapes

Computational methods can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle defined by the ring and the bromomethyl group and calculating the energy at each step. The resulting energy landscape reveals the most stable, low-energy conformations (conformers) and the energy barriers required to transition between them. This information is critical for understanding its 3D structure in solution and for accurate molecular docking studies.

Molecular Modeling and Docking Studies (in context of biological targets, without clinical implications)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in structure-based drug design for predicting binding modes and affinities.

For indazole derivatives, which are known to interact with a wide range of biological targets, docking studies can elucidate key intermolecular interactions. Docking simulations of various substituted indazoles into protein active sites have been reported, revealing common binding patterns. derpharmachemica.comresearchgate.net These interactions often include:

Hydrogen Bonding : The N-H group of the indazole ring can act as a hydrogen bond donor, while the N2 atom can act as an acceptor.

Hydrophobic Interactions : The fused benzene (B151609) ring provides a surface for hydrophobic and van der Waals interactions.

Halogen Bonding : The iodine atom at the C3 position could potentially form halogen bonds with electron-rich residues in a protein's active site.

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would explore various poses, scoring them based on binding energy. The results would highlight the most probable binding mode and identify the specific amino acid residues involved in the interaction.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 5f | Aromatase | -8.0 | Arg115 | derpharmachemica.com |

| Compound 5g | Aromatase | -7.7 | Arg115, Thr310, Leu372, Leu477 | derpharmachemica.com |

| Compound 5n | Aromatase | -7.7 | Arg115, Thr310, Leu372, Leu477 | derpharmachemica.com |

| Compound 3j | (PDB ID: 2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| Compound 3c | (PDB ID: 2ZCS) | -6.80 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

Free Energy Perturbation (FEP) Calculations for Structure-Activity Relationship (SAR) Prediction

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. FEP simulations provide highly accurate predictions of relative binding affinities, making them a powerful tool for guiding lead optimization in drug discovery.

To predict the structure-activity relationship (SAR) for a series of analogs based on the this compound scaffold, FEP could be employed. The process involves creating a thermodynamic cycle where the parent molecule is computationally "mutated" into an analog, both in the solvated state and when bound to the protein target. The difference in the free energy of these transformations allows for the calculation of the relative binding free energy (ΔΔG) between the parent and the analog.

By performing FEP calculations for a series of modifications—for example, changing the bromomethyl group to other substituents—researchers can accurately predict which chemical changes will enhance binding affinity. While computationally intensive, FEP provides quantitative SAR predictions that can significantly accelerate the optimization of compound series.

Biological and Pharmacological Research Perspectives in Vitro and Mechanistic Focus

Indazole Derivatives as Probes for Biological Pathways

Indazole derivatives serve as valuable molecular probes for exploring complex biological pathways due to their versatile chemical nature and ability to interact with a wide range of biological targets. nih.govaustinpublishinggroup.com As isosteres of endogenous purines and indoles, they are recognized by various receptors and enzymes, making them ideal starting points for designing targeted therapeutic agents. austinpublishinggroup.comnih.gov The structural framework of indazole allows for substitutions at multiple positions, enabling chemists to create extensive libraries of compounds with fine-tuned properties. nih.govresearchgate.net These libraries are then used to investigate cellular signaling cascades, such as those involved in cell cycle regulation and angiogenesis. researchgate.netbiotech-asia.org For instance, the development of indazole-based kinase inhibitors has been instrumental in elucidating the roles of specific kinases in cancer progression. nih.govrsc.org

Enzyme Inhibition Studies (In Vitro)

The indazole scaffold is a key feature in numerous enzyme inhibitors, demonstrating its utility in targeting specific enzymatic activities involved in disease pathogenesis.

Indazole derivatives have been successfully developed as inhibitors of a wide array of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govrsc.orgwipo.int

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov Indazole-based compounds like Pazopanib and Axitinib are potent multi-kinase inhibitors that strongly target the VEGFR signaling pathway. biotech-asia.orgnih.gov Numerous studies have focused on designing novel indazole derivatives that inhibit VEGFR-2, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range. rsc.orgresearchgate.net For example, a series of indazole-pyrimidine based compounds were developed, with the most active, compound 6i, showing a VEGFR-2 IC₅₀ of 24.5 nM. rsc.org

IKK2: IκB kinase 2 (IKK2 or IKK-β) is a central component of the NF-κB signaling pathway, which is involved in inflammatory responses. researchgate.netnih.gov Inhibition of IKK2 is a promising strategy for treating inflammatory diseases. researchgate.net Researchers have developed potent and selective IKK2 inhibitors based on a 3,5,7-trisubstituted 1H-indazole core. researchgate.net Additionally, novel dihydrothieno[2,3-e]indazole derivatives have been synthesized and identified as IKK-β inhibitors. nih.gov

c-MET: The c-Met receptor tyrosine kinase is implicated in various human cancers, making it an attractive target for drug discovery. nih.govresearchgate.netmorressier.com A series of indazole derivatives were designed and evaluated as novel c-Met inhibitors, with one compound exhibiting an IC₅₀ value of 0.17 μM in an in vitro assay. nih.gov Molecular docking studies have helped to elucidate the binding mechanism of these inhibitors to the c-Met kinase. nih.govresearchgate.net

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. tandfonline.comacs.org Indazole-based covalent inhibitors have been specifically designed to target drug-resistant EGFR mutants, such as the L858R/T790M mutation found in non-small cell lung cancer. acs.org Other research has led to the development of dual EGFR/VEGFR-2 inhibitors, with some compounds showing greater potency than the reference drug erlotinib (B232) against breast cancer cell lines. tandfonline.com

ERK1/2: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is involved in cell proliferation and survival. nih.govgoogle.com Indazole amide-based compounds have been identified as potent inhibitors of ERK1/2 activity. nih.gov Optimization of a lead compound resulted in derivatives with significant inhibitory effects on ERK signaling in cancer cells. nih.govnih.gov

Chek1: Checkpoint kinase 1 (Chek1) is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. researchgate.netnih.govresearchgate.net 3-(Indol-2-yl)indazoles have been optimized as highly potent Chek1 inhibitors, with one compound achieving an IC₅₀ of 0.30 nM. nih.gov X-ray crystallography revealed that these inhibitors bind in the ATP-binding cleft of the enzyme. nih.govresearchgate.net

EZH1/2: While extensive research exists on indazole derivatives as kinase inhibitors, specific studies focusing on Enhancer of zeste homolog 1 and 2 (EZH1/2) inhibition by 5-(Bromomethyl)-3-iodo-1H-indazole or closely related analogues are not prominent in the reviewed literature.

| Target Kinase | Indazole Derivative Type | Key Finding / IC₅₀ | Reference |

|---|---|---|---|

| VEGFR-2 | Indazole-pyrimidine based | IC₅₀ = 24.5 nM | rsc.org |

| c-MET | Substituted Indazole | IC₅₀ = 0.17 μM | nih.gov |

| EGFR | 5-ethylsulfonyl-indazole-3-carbohydrazides | Potent dual EGFR/VEGFR-2 inhibitors | tandfonline.com |

| ERK1/2 | Indazole amide based | Potent inhibition of ERK1/2 enzyme activity | nih.gov |

| Chek1 | 3-(Indol-2-yl)indazoles | IC₅₀ = 0.30 nM | nih.govresearchgate.net |

Indazole and its derivatives have been shown to inhibit nitric oxide synthase (NOS) isoforms. nih.govnih.gov Studies have demonstrated that various nitroindazoles can reversibly inhibit both the constitutive (from bovine brain) and inducible (from murine macrophages) forms of NOS. nih.gov For instance, 7-nitroindazole (B13768) was found to be a potent inhibitor of the brain-derived NOS, with an IC₅₀ value of 2.5 µM and a Ki of 0.16 µM. nih.gov The mechanism of inhibition is believed to involve interaction with the heme-iron of the enzyme. nih.gov Fluorination of the indazole ring was found to increase both the inhibitory potency and the selectivity for the inducible NOS-II isoform over the neuronal NOS-I isoform. nih.gov

More recently, the indazole scaffold has been explored for the inhibition of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides. nih.gov Specifically, N²-substituted indazole derivatives have been designed and synthesized as inhibitors of phosphodiesterase 4 (PDE4), a target for treating inflammatory conditions like inflammatory bowel disease (IBD). nih.gov An optimized compound from this series, LZ-14 (Z21115), demonstrated high inhibitory activity against PDE4D7 with an IC₅₀ of 10.5 nM and good selectivity. nih.gov

Receptor Binding Activity (In Vitro)

A significant area of research for indazole derivatives is their interaction with cannabinoid receptors, particularly the CB1 receptor, which mediates the psychoactive effects of cannabinoids. researchgate.netresearchgate.netnih.gov Many indazole-3-carboxamide derivatives have been synthesized and reported to have a high binding affinity for the CB1 receptor. researchgate.net These synthetic cannabinoid receptor agonists (SCRAs) often feature substitutions on the indazole core to modulate their potency and activity. researchgate.netnih.gov For example, studies on halogenated indazole SCRAs showed that analogs with a fluorine at the 5-position of the indazole core had the lowest EC₅₀ values, indicating higher potency. researchgate.net However, brominated analogs, particularly those with a tert-leucine methyl ester head group, showed significantly reduced potency at the CB1 receptor. researchgate.net

Serotonin Receptor (5-HT3) Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs used to manage nausea and vomiting, especially that induced by chemotherapy. nih.govnih.gov The indazole nucleus has been identified as a promising scaffold for the development of potent 5-HT3 receptor antagonists.

In structure-activity relationship studies, the alteration of the aromatic nucleus of existing pharmacophores led to the identification of a series of indazole derivatives (compounds 6a-h in the study) as potent 5-HT3 receptor antagonists. nih.gov These compounds were specifically noted to be devoid of dopamine (B1211576) antagonist properties. nih.gov One particularly potent and selective derivative from these series, designated BRL 43694, proved to be a highly effective antiemetic against cytotoxic drug-induced emesis in both preclinical models and human studies. nih.gov While direct studies on this compound were not detailed in the reviewed literature, the established activity of related indazole derivatives highlights the potential of this chemical family to interact with the 5-HT3 receptor. nih.govresearchgate.net

I2/α2-Adrenoceptor Binding

Binding sites for imidazolines (I-sites), which are distinct from adrenoceptors, and α2-adrenoceptors are involved in various physiological processes. nih.gov The α2-adrenoceptors are G-protein coupled receptors activated by adrenaline and noradrenaline. nih.gov Research into the binding properties of 4-substituted imidazole (B134444) derivatives has shown that modifications to the chemical structure play an important role in maintaining potent α2-adrenoceptor activity and selectivity over α1-adrenoceptors. nih.gov However, the reviewed scientific literature did not provide specific data regarding the binding affinity or functional activity of this compound or its direct derivatives at I2 imidazoline (B1206853) or α2-adrenoceptor sites.

Investigations into Anti-Proliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)

The indazole core is a feature of several FDA-approved small-molecule anti-cancer drugs, prompting extensive research into the anti-proliferative effects of novel indazole derivatives. rsc.orgresearchgate.netnih.govsemanticscholar.org

Studies have demonstrated the in vitro anti-proliferative activity of various 1H-indazole-3-amine derivatives against a panel of human cancer cell lines. The inhibitory effects were evaluated using the MTT assay, which measures cell viability. researchgate.netnih.govsemanticscholar.org

One study synthesized a series of indazole derivatives and tested their inhibitory activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. researchgate.netnih.gov Several compounds showed notable activity, with one derivative, compound 6o , exhibiting a particularly promising inhibitory effect against the K562 cell line with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. researchgate.netnih.gov This compound also demonstrated selectivity, being less cytotoxic to normal human embryonic kidney cells (HEK-293). researchgate.netnih.gov

Table 1: Inhibitory Activities (IC50, µM) of Selected Indazole Derivatives against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Hepatoma) |

|---|---|---|---|---|

| 6o | >50 | 5.15 | >50 | 20.4 |

| 5-Fu (Control) | 10.2 | 1.87 | 31.4 | 15.6 |

Data sourced from a study on 1H-indazole-3-amine derivatives. researchgate.netnih.gov

Research on other specific cell lines has been conducted with related heterocyclic compounds, though not always with indazole derivatives specifically. For instance, imidazole was shown to inhibit the viability of DLD-1 colon cancer cells. nih.gov Studies on the lung cancer cell lines H1975, PC9, and HCC827 have focused on their response to EGFR kinase inhibitors. nih.gov Similarly, the MV4-11 leukemia cell line has been studied in the context of CRM1 and menin inhibitors. nih.govmdpi.com The murine leukemia cell line L1210 has been a model for testing diarylamidine derivatives. nih.gov Information regarding the inhibitory activity of this compound or its direct derivatives on H3255 and KMS-12 BM cell lines was not available in the reviewed literature.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The p53 tumor suppressor protein and the Bcl-2 family of proteins are central regulators of this pathway. researchgate.net The interaction between p53 and its negative regulator, MDM2, is a key checkpoint; disruption of this interaction can activate p53, leading to cell cycle arrest and apoptosis. researchgate.net

A promising indazole derivative, compound 6o , was found to induce apoptosis and affect the cell cycle in K562 leukemia cells. researchgate.netnih.gov Mechanistic studies suggested that its mode of action may involve the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner. researchgate.netnih.gov In another study, a different indazole derivative, compound 2f , was shown to promote apoptosis in the 4T1 breast cancer cell line by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. rsc.org These findings indicate that indazole derivatives can engage intrinsic apoptotic pathways, making them attractive candidates for further development as anti-cancer agents. rsc.orgresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity and selectivity of lead compounds. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for anti-cancer potency. rsc.orgresearchgate.netnih.gov

In a series of 3,5-disubstituted indazole derivatives, the nature of the substituent at the C-5 position of the indazole ring significantly influenced the anti-proliferative activity. researchgate.net When tested against the Hep-G2 hepatoma cell line, a general trend was observed where fluorine substitution on the phenyl ring at the C-5 position was beneficial for activity. Specifically, a 3,5-difluoro substituent resulted in greater potency than a 4-fluoro or 3-fluoro substituent. researchgate.net This highlights the importance of the substitution pattern for enhancing anti-tumor effects. researchgate.net

Another study on indazole derivatives identified a compound (2f ) with potent growth inhibitory activity across several cancer cell lines (IC50 values ranging from 0.23–1.15 μM). rsc.org The specific structural modifications leading to this high potency underscore the principle that targeted chemical changes to the indazole scaffold can dramatically improve biological efficacy. rsc.org Such SAR findings are crucial for the rational design of new indazole-based compounds with improved therapeutic potential. researchgate.net

Influence of Halogen Substituents on Activity

The presence and position of halogen atoms on a heterocyclic scaffold like indazole are critical determinants of its biological activity. In this compound, the iodine atom at the C3-position and the bromine atom within the C5-bromomethyl group significantly influence its physicochemical properties and potential molecular interactions.

Halogenation, particularly iodination and bromination, is a key strategy for modifying the therapeutic potential of indazole-based molecules. chim.it The introduction of an iodine atom at the C3 position is often accomplished using reagents like N-iodosuccinimide (NIS) or iodine (I2) under basic conditions. chim.it This modification is not merely a synthetic convenience; the resulting halogenated indazoles often serve as crucial intermediates in the synthesis of targeted inhibitors, such as those for VEGFR-2. chim.it

Role of Bromomethyl Group in Receptor or Enzyme Interactions

The bromomethyl group (-CH₂Br) at the C5 position is a highly reactive functional group that can play a pivotal role in the compound's mechanism of action. This group acts as an electrophilic site, making it susceptible to nucleophilic substitution reactions. In a biological context, this reactivity allows the compound to form covalent bonds with nucleophilic amino acid residues—such as cysteine, histidine, or lysine—in the active site of a target enzyme or receptor.

This potential for covalent modification can lead to irreversible inhibition, a desirable characteristic for certain therapeutic targets. The alkylating nature of the bromomethyl group is a well-utilized feature in medicinal chemistry for designing potent and specific inhibitors. For example, the bromomethyl group on related heterocyclic structures is known to facilitate reactions that are precursors for receptor modulators. Furthermore, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been identified as a potent anticancer agent that suppresses Indoleamine 2,3-dioxygenase (IDO1) expression, demonstrating the significant role of a benzyl (B1604629) group containing bromine in achieving biological activity. nih.gov

Ligand Efficiency Analysis

Ligand efficiency (LE) is a critical metric in drug discovery used to assess the binding quality of a compound. It relates the binding affinity of a ligand (e.g., its inhibition constant, Ki, or half-maximal inhibitory concentration, IC50) to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). The formula is generally expressed as:

LE = -ΔG / HAC

where ΔG is the Gibbs free energy of binding, calculated from the binding affinity.

A higher LE value indicates that a compound achieves its binding potency more efficiently, with a better "fit" per atom, making it a more promising starting point for lead optimization. For this compound, a specific ligand efficiency analysis would require experimental data on its binding affinity to a particular biological target. As of now, specific binding affinity and LE data for this compound are not publicly available in the reviewed literature. However, it is demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, suggesting that indazole derivatives can be designed to have favorable binding characteristics. mdpi.com The analysis of related indazole-based inhibitors against various kinases and other targets is a common practice to guide the optimization of potency and drug-like properties.

Broader Biological Activity Spectrum (In Vitro/Preclinical Focus)

Substituted indazole derivatives have garnered significant attention for their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. mdpi.com

Anti-inflammatory Properties

Indazole derivatives have shown considerable promise as anti-inflammatory agents. nih.govnih.gov In vitro studies have revealed that their mechanism of action often involves the inhibition of key inflammatory mediators. Research on various indazoles demonstrated a concentration-dependent inhibition of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway. nih.govnih.govresearchgate.net

Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), at both the protein and mRNA levels. researchgate.netplos.org The inhibition of these cytokines, along with free radical scavenging activity, appears to be a significant contributor to the anti-inflammatory effects of the indazole scaffold. nih.govresearchgate.net For example, 5-aminoindazole (B92378) showed significant inhibitory action on COX-2, suggesting that cyclooxygenase inhibition is a key mechanism for the anti-inflammatory action of these compounds. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Representative Indazole Derivatives

| Compound | Target/Assay | Finding | Reference |

| Indazole Derivatives | COX-2 Inhibition | Inhibition ranged from 68% to 78% at 50μM concentration. | nih.gov |

| 5-Aminoindazole | COX-2 Inhibition | Exhibited the maximum inhibitory activity among tested indazoles. IC50 ranged from 12.32–23.42 μM. | nih.gov |

| Indazole Derivatives | Cytokine Inhibition (TNF-α, IL-1β) | Test compounds inhibited pro-inflammatory cytokines in a concentration-dependent manner. | nih.govresearchgate.net |

| Indazole Derivatives | Free Radical Scavenging | Test compounds inhibited free radicals (LPO, DPPH, NO) in a concentration-dependent manner. | nih.gov |

Anti-bacterial and Anti-microbial Activities

The emergence of drug-resistant bacteria has spurred the search for novel antimicrobial agents. The indazole core has been explored for this purpose, with several derivatives showing noteworthy antibacterial activity. mdpi.com A study focusing on novel 4-bromo-1H-indazole derivatives identified them as potential inhibitors of the bacterial protein FtsZ. nih.gov

These compounds displayed better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes than other tested strains. nih.gov Specifically, certain derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus (MRSA) than the reference compound 3-methoxybenzamide. nih.gov Another study highlighted the synthesis of 6-bromo-1H-indazole derivatives tethered with a 1,2,3-triazole moiety, which were evaluated for their antimicrobial efficacy against various bacterial and fungal strains. researchgate.net These findings suggest that the bromo-indazole scaffold is a promising framework for developing new antibacterial agents that may act via mechanisms like inhibiting key bacterial enzymes involved in cell wall synthesis or DNA replication. nih.govresearchgate.net

Table 2: Antibacterial Activity of Selected Bromo-Indazole Derivatives

| Compound/Series | Target Organism | Activity Metric (MIC) | Key Finding | Reference |

| Compound 9 (a 4-bromo-1H-indazole derivative) | S. pyogenes PS | 4 µg/mL | More active than ciprofloxacin (B1669076) against this strain. | nih.gov |

| Compounds 12 & 18 (4-bromo-1H-indazole derivatives) | Penicillin-resistant S. aureus | Not specified | 256-fold more potent than 3-methoxybenzamide. | nih.gov |

| 6-Bromo-1H-indazole-triazole analogues | Various bacterial and fungal strains | Not specified | Synthesized molecules were evaluated for antimicrobial efficacy. | researchgate.net |

Anti-diabetic and Anti-osteoporosis Investigations

The broad therapeutic potential of the indazole scaffold extends to metabolic and degenerative diseases. mdpi.com While specific studies on this compound are lacking in these areas, related research provides a basis for future investigation.

Anti-diabetic Potential: Some indazole derivatives have been explored for their potential in treating type 2 diabetes. One proposed mechanism involves the activation of Glycogen synthase (GS), a critical enzyme for glucose storage. researchgate.net Since decreased muscle glucose uptake is a major defect in type 2 diabetes, activating GS presents a viable therapeutic strategy. researchgate.net

Anti-osteoporosis Potential: The indazole framework is also considered in the development of anti-osteoporosis agents. mdpi.com Research into other heterocyclic structures provides clues for potential mechanisms. For example, a benzo[b]furan derivative, MU314, was found to act as a selective estrogen receptor modulator (SERM), inhibiting in vitro bone resorption as potently as β-estradiol. nih.govdoaj.org This highlights that heterocyclic compounds can be designed to modulate pathways crucial for bone health. Network pharmacology studies have also pointed to the potential of certain compounds to act on pathways like the PI3K/AKT/mTOR signaling pathway to exert anti-osteoporosis effects. nih.gov These examples provide a rationale for investigating appropriately substituted indazoles for similar activities.

In Vitro Antichagasic and Leishmanocidal Potential of this compound Remains Unexplored

Despite extensive research into the antiparasitic properties of various indazole derivatives, specific data on the antichagasic and leishmanocidal activities of this compound are not available in the current scientific literature. Numerous studies have highlighted the potential of the indazole scaffold as a promising starting point for the development of new therapeutic agents against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which are responsible for leishmaniasis. However, research has predominantly focused on other substituted indazoles, particularly those bearing a nitro group.

The scientific community has investigated a range of indazole-based compounds, revealing that certain structural modifications can lead to significant in vitro activity against these parasites. For instance, studies on 5-nitroindazole (B105863) derivatives have demonstrated their ability to inhibit the growth of both epimastigote and trypomastigote forms of T. cruzi. Similarly, various substituted indazoles have been evaluated for their efficacy against different Leishmania species, with some compounds showing promising inhibitory concentrations.

These investigations into related indazole compounds underscore the therapeutic potential of this heterocyclic system. However, the specific combination of a bromomethyl group at the 5-position and an iodine atom at the 3-position of the 1H-indazole ring, as seen in this compound, has not been the subject of published research regarding its efficacy against T. cruzi or Leishmania. Consequently, there are no available data tables detailing its in vitro activity (e.g., IC50 values) or any elucidated mechanisms of action against these parasites.